1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol
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Overview
Description
1-[1-(4-Bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromophenyl group attached to the pyrazole ring, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[1-(4-bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylhydrazine and acetone.
Formation of Pyrazole Ring: The 4-bromophenylhydrazine reacts with acetone under acidic conditions to form the pyrazole ring.
Introduction of Methylpropan-2-ol Group: The resulting pyrazole derivative is then subjected to a reaction with 2-methylpropan-2-ol in the presence of a suitable catalyst to yield the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(4-Bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-Bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(4-Bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-1H-pyrazole: This compound shares the bromophenyl-pyrazole structure but lacks the methylpropan-2-ol group, making it less versatile in certain applications.
4-Bromo-1H-pyrazole:
3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol: This compound features a fluorophenyl group, which may impart different chemical and biological properties.
Properties
Molecular Formula |
C13H15BrN2O |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H15BrN2O/c1-13(2,17)7-10-8-15-16(9-10)12-5-3-11(14)4-6-12/h3-6,8-9,17H,7H2,1-2H3 |
InChI Key |
MSKKPUYZMMNQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN(N=C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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